Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a unique 1-oxaspiro[2.5]octane core. The molecule contains a chlorine atom at the 2-position and a methyl group at the 5-position, both of which influence its steric and electronic properties. The ester functional group (methyl carboxylate) enhances solubility in organic solvents, while the spiro architecture introduces conformational rigidity.
Properties
Molecular Formula |
C10H15ClO3 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-7-4-3-5-9(6-7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3 |
InChI Key |
JWPZGVPSEGFLOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the construction of the spirocyclic 1-oxaspiro[2.5]octane framework, followed by selective functionalization to introduce the chlorine and methyl substituents at the appropriate positions, and esterification to form the methyl carboxylate group.
Key Synthetic Routes
Spirocyclic Core Formation
The spirocyclic core is generally formed via cyclization reactions involving appropriately substituted precursors such as hydroxy or halogenated cyclic intermediates. The 1-oxaspiro[2.5]octane ring system can be constructed by intramolecular nucleophilic substitution or ring-closing reactions under controlled conditions.
Introduction of Methyl Group at Position 5
The methyl substituent at position 5 can be introduced via alkylation reactions. For example, alkylation of the spirocyclic intermediate with methyl halides (e.g., methyl iodide) in the presence of a strong base can selectively install the methyl group.
Esterification to Form Methyl Carboxylate
Esterification is typically carried out by reacting the corresponding carboxylic acid intermediate with methanol under acidic catalysis or by direct methylation using methyl chloroformate in the presence of a base such as triethylamine to neutralize hydrochloric acid generated during the reaction.
Representative Synthetic Procedure
A representative synthetic route adapted from related spirocyclic compounds involves:
- Reacting the spirocyclic intermediate bearing a hydroxyl or keto group at position 2 with thionyl chloride to introduce the chlorine substituent.
- Alkylating the position 5 of the spirocyclic system with methyl iodide under basic conditions.
- Treating the resulting compound with methyl chloroformate and triethylamine to form the methyl ester.
Purification is typically performed by column chromatography using silica gel, and the product is characterized by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Industrial Production Considerations
On an industrial scale, continuous flow reactors are often employed to ensure consistent reaction conditions, high yield, and reproducibility. Automated control of temperature, pressure, and reactant feed rates is critical. The use of greener solvents and minimizing hazardous reagents are also important considerations for scale-up.
Data Table: Summary of Preparation Methods
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Spirocyclic core formation | Intramolecular cyclization of precursors | Construct 1-oxaspiro[2.5]octane ring | Requires precise control of reaction parameters |
| Chlorination at position 2 | Thionyl chloride (SOCl₂), PCl₅ | Introduce chlorine substituent | Control temperature to avoid side reactions |
| Methylation at position 5 | Methyl iodide, strong base (e.g., NaH) | Install methyl group | Selectivity depends on base and solvent |
| Esterification | Methyl chloroformate, triethylamine | Form methyl carboxylate ester | Neutralizes HCl byproduct; purification needed |
| Purification | Silica gel column chromatography | Isolate pure compound | Confirm purity by HPLC (>95%) and NMR |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as amides or thioethers.
Oxidation Reactions: Formation of oxo derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby exerting its effects. The specific pathways involved depend on the nature of the target molecules and the context of the reaction.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are selected for comparison based on shared structural motifs (spiro/bicyclic frameworks, ester groups, or substituent diversity):
Methyl 5-Ethyl-1-Oxaspiro[2.5]octane-2-Carboxylate (CAS: 1561940-53-1)
- Molecular Formula : C₁₁H₁₈O₃
- Molecular Weight : 198.26 g/mol
- Key Features: Ethyl substituent at the 5-position instead of methyl, and absence of chlorine at the 2-position.
Ethyl 3-endo-Aminobicyclo[2.2.2]oct-5-ene-2-exo-Carboxylate Hydrochloride (±)-2
- Molecular Framework: Bicyclo[2.2.2]octene with an amino group and ester.
- Melting Point : 227–229 °C
- Key Features: The bicyclic system introduces different steric constraints compared to the spiro core. The amino group (as hydrochloride) enhances polarity, contrasting with the chloro and methyl substituents in the target compound .
Methyl 5-Amino-1-Benzothiophene-2-Carboxylate (CAS: 20532-28-9)
- Molecular Formula: C₁₀H₉NO₂S
- Molecular Weight : 207.25 g/mol
- Key Features: Benzothiophene aromatic system replaces the spiro structure.
Comparative Data Table
Key Observations
Impact of Substituents: The chlorine atom in the target compound likely enhances electrophilic reactivity compared to the ethyl or amino groups in analogs. This could influence its behavior in substitution or elimination reactions.
Polarity and Solubility: The hydrochloride salt of the bicyclic analog (±)-2 exhibits high polarity due to the ionic amino group, contrasting with the neutral ester and chloro groups in the spiro compounds . The benzothiophene derivative’s aromaticity may reduce solubility in polar solvents compared to spiro systems .
Thermal Properties: The bicyclic analog (±)-2 has a notably high melting point (227–229 °C), likely due to ionic interactions in the hydrochloride salt. The spiro compounds, lacking such ionic groups, may exhibit lower melting points .
Biological Activity
Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound that has garnered attention due to its unique spiro structure and potential biological activities. This article explores its biological activity, including interactions with biomolecules, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 218.68 g/mol. Its spiro structure, characterized by an oxygen atom in the spiro linkage, contributes to its reactivity and biological interactions. The presence of a chlorine atom and methyl groups enhances its electrophilic properties, making it a candidate for further pharmacological studies .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This allows it to react with nucleophilic sites on proteins or nucleic acids, potentially leading to modifications that can alter biological functions . Such interactions may have implications for various cellular processes, including signaling pathways and metabolic functions.
Potential Therapeutic Applications
Preliminary studies suggest that this compound may possess therapeutic properties. Its structural similarities to other oxaspiro compounds indicate that it could be effective in targeting specific biological pathways. For instance, compounds with similar structures have been explored for their roles in obesity management and metabolic regulation . Future research is needed to elucidate the specific mechanisms through which this compound exerts its effects.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound in relation to similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C9H11ClO3 | Contains a chlorine atom and a unique spiro structure |
| Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate | C11H17ClO3 | Additional methyl groups at positions 5 and 7 |
| Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate | C10H13O3 | Ethyl substitution instead of methyl |
This table illustrates how the specific chlorine substitution and methyl groups influence the reactivity and potential biological activities of these compounds .
Case Studies and Research Findings
Research into the biological activity of this compound is still in its early stages, but several studies have begun to explore its pharmacological potential:
- Electrophilic Interactions : Studies indicate that the compound can modify proteins through electrophilic mechanisms, which may lead to changes in protein function and cellular signaling pathways .
- Therapeutic Target Exploration : Investigations into similar oxaspiro compounds have shown promise in treating metabolic disorders, suggesting that this compound could also be beneficial in this area .
- In Vitro Studies : Preliminary in vitro studies are being conducted to assess the compound's effects on cell viability and metabolic activity, which will provide insights into its safety profile and efficacy as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
